molecular formula C22H25N3O4 B2851873 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448026-75-2

2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2851873
CAS RN: 1448026-75-2
M. Wt: 395.459
InChI Key: IHBRQHYYOSDPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide, also known as BAY 61-3606, is a selective inhibitor of Syk kinase. Syk kinase is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including immune cell activation, platelet activation, and vascular development. BAY 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including immune disorders, cancer, and thrombosis.

Mechanism of Action

2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 selectively inhibits the activity of Syk kinase by binding to its ATP-binding site. Syk kinase is involved in the activation of various signaling pathways, including the B-cell receptor (BCR) signaling pathway, the Fc receptor signaling pathway, and the integrin signaling pathway. By inhibiting Syk kinase activity, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 can block these signaling pathways, which can lead to the inhibition of various cellular processes, including immune cell activation, platelet activation, and cancer cell growth.
Biochemical and Physiological Effects
2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has been shown to have various biochemical and physiological effects. In cancer cells, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 can induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. In immune cells, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 can inhibit the activation of B cells, T cells, and mast cells, which can reduce inflammation and autoimmune responses. In platelets, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 can inhibit platelet activation and aggregation, which can prevent the formation of blood clots.

Advantages and Limitations for Lab Experiments

2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has several advantages for lab experiments. It is a selective inhibitor of Syk kinase, which means that it can block Syk kinase activity without affecting other kinases. This makes it a useful tool for studying the role of Syk kinase in various cellular processes. However, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has low bioavailability, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606. One potential direction is to explore its therapeutic potential in various diseases, including cancer, immune disorders, and thrombosis. Another direction is to develop more potent and selective Syk kinase inhibitors that can overcome the limitations of 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606.

Synthesis Methods

2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 can be synthesized using a multi-step process that involves the coupling of 4-butoxyphenyl isocyanate with 2-butyn-1-ol, followed by the reaction of the resulting product with 2-aminobenzamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has been shown to inhibit the growth and metastasis of cancer cells by blocking Syk kinase signaling pathways. In immune disorders, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has been shown to inhibit the activation of immune cells, thereby reducing inflammation and autoimmune responses. In thrombosis research, 2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide 61-3606 has been shown to inhibit platelet activation and aggregation, which can prevent the formation of blood clots.

properties

IUPAC Name

2-[4-[(4-butoxyphenyl)carbamoylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-2-3-15-28-18-12-10-17(11-13-18)25-22(27)24-14-6-7-16-29-20-9-5-4-8-19(20)21(23)26/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBRQHYYOSDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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